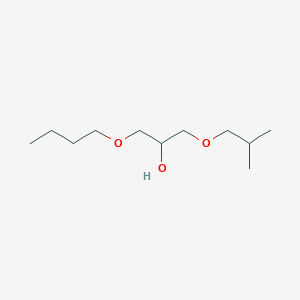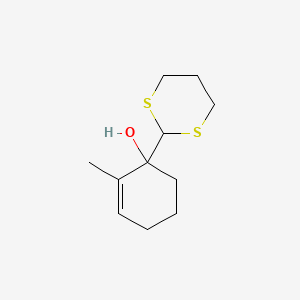
2-Cyclohexen-1-ol, 1-(1,3-dithian-2-yl)-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexen-1-ol, 1-(1,3-dithian-2-yl)-2-methyl- is an organic compound with the molecular formula C10H16OS2. This compound features a cyclohexene ring substituted with a hydroxyl group and a dithiane moiety, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-ol, 1-(1,3-dithian-2-yl)-2-methyl- typically involves the reaction of cyclohexenone with 1,3-dithiane under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide. The reaction proceeds through the formation of an enolate intermediate, which then reacts with the dithiane to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexen-1-ol, 1-(1,3-dithian-2-yl)-2-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The double bond in the cyclohexene ring can be reduced to form a cyclohexane derivative.
Substitution: The dithiane moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical.
Substitution: Nucleophiles such as Grignard reagents (RMgX) can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-cyclohexen-1-one derivatives.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of various substituted dithiane derivatives.
Scientific Research Applications
2-Cyclohexen-1-ol, 1-(1,3-dithian-2-yl)-2-methyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyclohexen-1-ol, 1-(1,3-dithian-2-yl)-2-methyl- involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the dithiane moiety can participate in redox reactions. These interactions can affect enzyme activity and cellular processes, although detailed pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-phenyl-1,3-dithian-2-yl)-2-cyclohexen-1-ol
- 3-Buten-2-one, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-
- 1-(1,3-Dithian-2-yl)-2-cyclohexen-1-ol
Uniqueness
2-Cyclohexen-1-ol, 1-(1,3-dithian-2-yl)-2-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both a hydroxyl group and a dithiane moiety allows for a wide range of chemical transformations and applications .
Properties
CAS No. |
111016-59-2 |
|---|---|
Molecular Formula |
C11H18OS2 |
Molecular Weight |
230.4 g/mol |
IUPAC Name |
1-(1,3-dithian-2-yl)-2-methylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C11H18OS2/c1-9-5-2-3-6-11(9,12)10-13-7-4-8-14-10/h5,10,12H,2-4,6-8H2,1H3 |
InChI Key |
JVQYKNVLBZBFCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCCCC1(C2SCCCS2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(Benzyloxy)-1,3-dioxa-4-azaspiro[5.5]undec-4-en-2-one](/img/structure/B14313649.png)
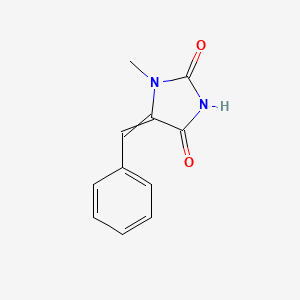
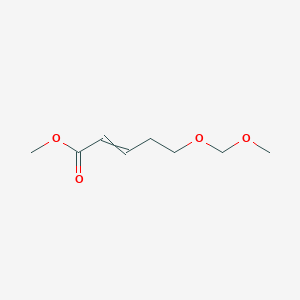
![N-(2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}phenyl)acetamide](/img/structure/B14313661.png)
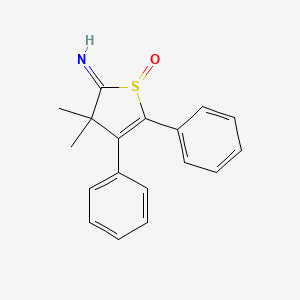
![2-Methoxy-6-[2-(4-methoxyphenyl)ethenyl]benzoic acid](/img/structure/B14313667.png)

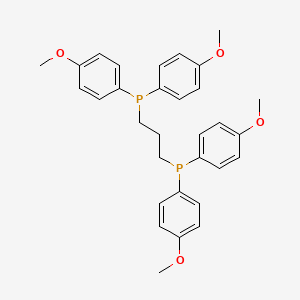
![(E)-1-[4-(Dodecyloxy)phenyl]-2-(4-methylphenyl)diazene](/img/structure/B14313695.png)
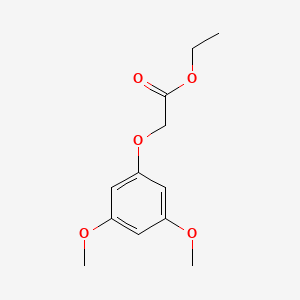
![1-{[(Cyclopent-1-en-1-yl)acetyl]oxy}pyridine-2(1H)-thione](/img/structure/B14313711.png)

![(E)-1-[4-(Dodecyloxy)phenyl]-2-phenyldiazene](/img/structure/B14313725.png)
